N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
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Description
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitrophenyl group attached to a fluorene backbone, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide typically involves a multi-step process. One common method starts with the nitration of fluorene to introduce the nitro group. This is followed by the oxidation of fluorene to form 9-oxo-9H-fluorene. The final step involves the reaction of 9-oxo-9H-fluorene with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and
Properties
IUPAC Name |
N-(3-nitrophenyl)-9-oxofluorene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-8-2-1-7-14(16)15-9-4-10-17(18(15)19)20(24)21-12-5-3-6-13(11-12)22(25)26/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSDZMZMOPOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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